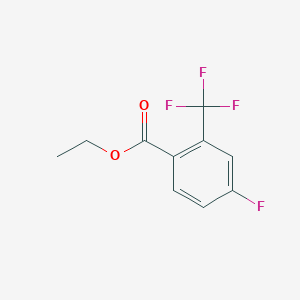

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate

Description

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the para-position and a trifluoromethyl (-CF₃) group at the ortho-position. This compound’s unique electronic and steric profile, conferred by the electron-withdrawing fluorine and trifluoromethyl groups, makes it valuable in pharmaceutical and agrochemical synthesis. Its structural features influence reactivity, solubility, and intermolecular interactions, which are critical for applications in catalysis and drug design .

Properties

IUPAC Name |

ethyl 4-fluoro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOQNCZRSWZZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-fluoro-2-(trifluoromethyl)benzene is coupled with ethyl 4-bromobenzoate in the presence of a palladium catalyst . This method allows for the formation of the desired ester with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate in aqueous solution is often employed for oxidation reactions.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the fluorine atoms.

Reduction: The major product is 4-fluoro-2-(trifluoromethyl)benzyl alcohol.

Oxidation: The major product is 4-fluoro-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, resulting in improved efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (Compound 3 in )

- Structure : Incorporates a thiazole ring and a 4-(trifluoromethyl)phenyl group.

- Synthesis: Prepared via condensation of 4-(trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate in ethanol under reflux (5 hours). Neutralization with potassium carbonate yields the product, which is recrystallized from ethanol .

- Key Differences : The thiazole ring introduces heterocyclic aromaticity, enhancing thermal stability compared to the simpler benzoate ester. The trifluoromethyl group at the phenyl ring’s para-position reduces steric hindrance relative to the ortho-position in the target compound.

Ethyl 4-[(2-fluorobenzoyl)amino]benzoate ()

- Structure: Features a 2-fluorobenzoyl amino substituent at the para-position of the benzoate.

- Synthesis: Not explicitly detailed in evidence, but analogous compounds often involve coupling reactions between benzoyl chlorides and aminobenzoates.

Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 9 in )

- Structure: Contains a tetrafluoropropan-2-yloxy linker and an acetylphenylamino group.

- Synthesis : Prepared via a nucleophilic substitution reaction using ethyl 4-hydroxybenzoate, Na₂CO₃, and iodonium salt in acetonitrile (71% yield).

- Key Differences : The tetrafluoroalkyl chain increases lipophilicity, while the acetylphenyl group adds π-π stacking capability. These features contrast with the target compound’s simpler substitution pattern .

Pesticide Derivatives ()

- Examples: Metsulfuron methyl ester: Contains a 4-methoxy-6-methyl-triazinyl group. Triflusulfuron methyl ester: Features a 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-triazinyl group.

- Key Differences: These triazine-based esters act as sulfonylurea herbicides, targeting plant acetolactate synthase. The target compound lacks the triazine moiety, limiting its herbicidal activity but expanding its utility in non-agrochemical contexts (e.g., pharmaceuticals) .

Ethyl 4-[(trifluoroacetyl)amino]benzoate ()

- Structure: Substituted with a trifluoroacetyl amino group at the para-position.

- Key Differences : The trifluoroacetyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in peptide coupling). This contrasts with the target compound’s ester and fluorine/CF₃ groups, which are less reactive .

Physical and Spectral Properties

Biological Activity

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a fluorine atom at the para position and a trifluoromethyl group at the meta position. These modifications significantly influence its chemical reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific mechanisms and targets are still under investigation.

- Anticancer Potential : The compound's unique structure may enhance its binding affinity to various molecular targets, potentially leading to anticancer applications. Ongoing research is focused on elucidating these pathways.

The biological activity of this compound is thought to involve interactions with enzymes and receptors in biological systems. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy in pharmacological applications. However, detailed studies are required to fully understand the specific molecular interactions involved.

Case Studies and Experimental Data

- Enzyme Inhibition Studies : this compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies have shown that similar fluorinated compounds can inhibit bacterial topoisomerases, suggesting potential applications in antibacterial drug development .

- Pharmacokinetics : Research is ongoing to determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these properties is crucial for assessing its therapeutic potential.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-fluorobenzoate | Lacks trifluoromethyl group | Limited antimicrobial activity |

| Ethyl 4-(trifluoromethyl)benzoate | Lacks fluorine at the 2-position | Varies in reactivity |

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | Carboxylic acid analog | Different solubility profiles |

Future Directions

The ongoing exploration of this compound's biological activities holds promise for the development of novel therapeutic agents. Future studies should focus on:

- Detailed Mechanistic Studies : Identifying specific molecular targets and pathways affected by the compound.

- Clinical Trials : Evaluating safety and efficacy in preclinical and clinical settings.

- Synthesis of Derivatives : Investigating modified versions of the compound for enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.